4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride
Description
4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride is a piperidine derivative with a benzylamide group at position 1 and an aminomethyl substituent at position 4, combined with a hydrochloride salt. Its hydrochloride salt enhances solubility, while the benzylamide group may improve metabolic stability compared to ester analogs.
Properties
IUPAC Name |
4-(aminomethyl)-N-benzylpiperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c15-10-12-6-8-17(9-7-12)14(18)16-11-13-4-2-1-3-5-13;/h1-5,12H,6-11,15H2,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQJYMRCNSXYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)NCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis Overview
The synthesis generally proceeds via three main steps:
- Cyanation and Aniline Addition to 1-Benzyl-4-piperidone
- Hydrolysis and Crystallization of the Cyano Intermediate
- Hydrochloride Formation and Final Crystallization
This approach is exemplified in patent literature describing the preparation of 1-benzyl-4-anilinopiperidine-4-carboxylic acid, which is structurally analogous to the target compound.
Detailed Synthetic Procedure
| Step | Reaction Description | Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyanohydrin Formation and Aniline Addition : Hydrocyanic acid is added to 1-benzyl-4-piperidone at 0–15 °C under base catalysis, followed by reflux and gradual aniline addition. Cooling and addition of glacial acetic acid induce crystallization of 1-benzyl-4-cyano-4-anilinopiperidine. | 0–15 °C for initial addition; reflux for aniline addition; crystallization at <5 °C | 1-Benzyl-4-piperidone, hydrocyanic acid, aniline, sodium or potassium hydroxide (base) | ~95–98 | Avoids use of organic solvents like dichloromethane; base catalyst can be NaOH or KOH; reaction times vary 0.5–3 h for additions |
| 2 | Hydrolysis in Sulfuric Acid : The solid from step 1 is stirred in 70–90% sulfuric acid at 20–50 °C for 50–90 h, then quenched into ice water. The pH is adjusted to 4–9 with concentrated ammonia at 0–10 °C to precipitate the hydrolyzed product. | 20–50 °C, 50–90 h; pH adjustment at 0–10 °C | Concentrated sulfuric acid, ammonia solution | ~95 | Long reaction time for complete hydrolysis; pH control critical for crystallization |
| 3 | Hydrochloride Formation and Crystallization : The product from step 2 is refluxed in concentrated hydrochloric acid for 10–20 h, cooled to 0–30 °C, and allowed to crystallize over 24–54 h. Final filtration and drying yield the hydrochloride salt. | Reflux (~100 °C) for 10–20 h; crystallization at 0–30 °C for 1–2 days | Concentrated hydrochloric acid | ~95 | Extended crystallization time improves purity and yield |
Total overall yield for the three-step process reaches approximately 77% to 78% , demonstrating efficiency improvements over prior art methods that reported yields around 41%.
Optimization and Environmental Considerations
- Solvent Use : The process notably avoids large-scale use of organic solvents such as dichloromethane and isopropanol, reducing environmental impact and simplifying waste management.
- Catalysts : Base catalysts include sodium hydroxide, potassium hydroxide, sodium carbonate, or their mixtures, allowing flexibility and cost savings.
- Temperature Control : Precise temperature control during cyanation and hydrolysis steps is critical to maximize yield and minimize side reactions.
- pH Control : Adjusting pH during hydrolysis quenching ensures optimal crystallization and product purity.
Summary Table of Key Parameters
| Parameter | Range / Value | Impact on Synthesis |
|---|---|---|
| Temperature (Step 1) | 0–15 °C initial, reflux during aniline addition | Controls reaction rate and selectivity |
| Base Catalyst | NaOH, KOH, Na2CO3, or mixtures | Influences cyanohydrin formation efficiency |
| Sulfuric Acid Concentration (Step 2) | 70–90% | Ensures effective hydrolysis |
| Hydrolysis Time | 50–90 hours | Completeness of conversion |
| pH Adjustment | 4–9 at 0–10 °C | Optimizes crystallization |
| Hydrochloric Acid Reflux Time (Step 3) | 10–20 hours | Formation of hydrochloride salt and purity |
| Crystallization Time (Step 3) | 24–54 hours | Enhances product quality |
Chemical Reactions Analysis
Types of Reactions: 4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or alkyl groups are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Pain Management
One significant application of 4-Aminomethylpiperidine derivatives is in the development of analgesics. Research has highlighted the role of bradykinin B1 receptor antagonists, where compounds similar to 4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride exhibit high affinity for these receptors. These antagonists are promising candidates for treating chronic pain conditions due to their selective action, potentially reducing side effects associated with non-selective pain medications .
Neurological Disorders
The compound has also been explored for its potential in treating neurological disorders, particularly Alzheimer's disease. Studies have shown that certain derivatives can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission in the brain . This mechanism is crucial for improving cognitive functions in patients with Alzheimer's.
Anti-inflammatory Properties
Research indicates that 4-Aminomethylpiperidine derivatives possess anti-inflammatory properties. The modulation of bradykinin receptors plays a critical role in inflammatory pathways, suggesting that these compounds could be effective in managing inflammatory diseases .
Anticancer Activity
Preliminary studies have suggested that some derivatives may exhibit anticancer activity by interacting with specific cellular pathways involved in tumor growth and metastasis. The ability to target somatostatin receptors has been particularly noted, which are implicated in various cancers .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical pathways, often yielding various derivatives with enhanced pharmacological profiles. The synthesis methods include:
- Solid-Phase Synthesis : This method allows for the rapid generation of diverse compound libraries for screening against biological targets.
- Liquid-Phase Synthesis : Employed for producing larger quantities of specific derivatives with targeted activities .
Case Studies and Research Findings
Conclusion and Future Directions
The applications of this compound span various therapeutic areas, including pain management, neurological disorders, and cancer treatment. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties through derivative development.
Future studies should focus on:
- Clinical trials to assess safety and efficacy in humans.
- Exploration of additional therapeutic targets.
- Development of new synthetic routes to enhance yield and purity.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The exact mechanism depends on the biological system and the specific application.
Comparison with Similar Compounds
Structural and Functional Differences
Critical Analysis of Substituent Effects
- Aminomethyl vs.
- Benzylamide vs. Phenylmethyl : The benzylamide’s amide bond offers resistance to esterase-mediated cleavage, contrasting with the labile ester bond in and the inert phenylmethyl group in .
Biological Activity
4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride, a compound derived from piperidine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring, an amine group, and a carboxylic acid moiety. Its molecular formula is , and it is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 250.76 g/mol |
| Log P (octanol-water partition) | 1.37 |
| BBB Permeant | Yes |
| P-glycoprotein Substrate | Yes |
These properties suggest that the compound has favorable characteristics for central nervous system (CNS) penetration, which is critical for neurological applications .
Anticancer Properties
Recent studies indicate that compounds similar to 4-Aminomethylpiperidine derivatives exhibit anticancer activity through various mechanisms. For instance, a related compound demonstrated significant cytotoxicity against hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis . The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K-PKB-mTOR pathway, which is crucial for tumor growth and survival .
Neuroprotective Effects
The compound also shows promise in neuroprotection , particularly in models of neurodegenerative diseases like Alzheimer's. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This action is beneficial in treating cognitive decline associated with Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-Aminomethylpiperidine derivatives is crucial for optimizing their biological activity. Modifications to the piperidine ring and substituents on the benzyl group significantly influence potency and selectivity against various targets. For example:
- Substituent Positioning : Variations in the position of halogen atoms on the aromatic ring have shown to enhance selectivity for specific kinases, such as PKB over PKA, which is essential for minimizing off-target effects .
- Lipophilicity : Increased lipophilicity correlates with enhanced cell permeability and bioavailability, making these compounds more effective in vivo .
Case Studies
- In Vivo Efficacy : In xenograft models, compounds derived from 4-Aminomethylpiperidine demonstrated significant tumor growth inhibition at well-tolerated doses. These studies highlight the potential for developing these compounds into effective anticancer therapies .
- Cognitive Enhancement : A study focusing on cognitive enhancement through AChE inhibition showed that specific piperidine derivatives could improve memory function in animal models, indicating their potential use in treating Alzheimer's disease .
Q & A
Q. What are the recommended safe handling and storage protocols for 4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride in laboratory settings?
Methodological Answer:
- Handling Precautions: Use PPE (gloves, goggles, lab coats) and work in a fume hood to minimize inhalation and skin contact. Immediate flushing with water for 15+ minutes is critical for eye/skin exposure .
- Storage: Store in a cool, dark, dry environment (≤25°C) away from oxidizers. Ensure containers are tightly sealed to prevent moisture absorption .
- Waste Disposal: Follow federal/state regulations for hazardous waste. Avoid environmental release due to unknown ecotoxicity .
Q. How can researchers confirm the chemical identity and purity of this compound?
Methodological Answer:
- Spectroscopic Characterization: Use NMR (¹H/¹³C) to verify structural integrity, focusing on piperidine and benzylamide proton environments. Mass spectrometry (ESI-MS) confirms molecular weight .
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 220–280 nm) at ≥98% purity. Titration or elemental analysis validates hydrochloride content .
Q. What purification techniques are effective for synthesizing high-purity batches?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures to isolate crystalline product. Monitor solubility gradients for optimal yield.
- Column Chromatography: Employ silica gel with gradients of ethyl acetate and hexane. TLC (Rf ~0.3–0.5) tracks elution .
Advanced Research Questions
Q. How can experimental designs evaluate the anticonvulsant activity of benzylamide derivatives?
Methodological Answer:
- Animal Models: Use male Swiss albino mice (18–22 g) for maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure tests. Administer compound intraperitoneally (i.p.) or orally (p.o.) .
- Key Endpoints:
- ED₅₀: Dose required to protect 50% of animals from tonic-clonic seizures.
- Protective Index (PI): Ratio of TD₅₀ (neurotoxicity dose) to ED₅₀. For example, benzylamide derivatives in MES tests showed ED₅₀ = 14.7–64.4 mg/kg and PI = 3.2–4.5 .
Q. How to address discrepancies in reported ED₅₀ values across studies?
Methodological Answer:
- Standardization: Ensure consistent animal strains, dosing routes, and seizure induction protocols. For example, i.p. vs. p.o. administration alters bioavailability .
- Statistical Analysis: Apply ANOVA or non-parametric tests (Kruskal-Wallis) to compare datasets. Meta-analysis of structural analogs (e.g., fluorobenzylamide vs. methoxybenzylamide) clarifies substituent effects .
Q. What strategies optimize reaction yields during synthesis?
Methodological Answer:
- Catalysis: Test Brønsted acids (e.g., thiamine hydrochloride) in aqueous conditions to enhance amide bond formation. Monitor pH (4–6) to avoid side reactions .
- Temperature Control: Maintain 60–80°C for coupling steps. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours) .
Q. How to assess environmental impact given limited ecotoxicity data?
Methodological Answer:
- Acute Toxicity Assays: Use Daphnia magna (48-hour LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) for preliminary data.
- Degradation Studies: Simulate soil/water matrices under UV light. HPLC-MS identifies breakdown products .
Q. Can QSAR models predict the biological activity of novel derivatives?
Methodological Answer:
- Descriptor Selection: Calculate logP, polar surface area, and H-bond donors using software (e.g., MOE, Schrödinger). Benzylamide derivatives with logP = 2–3 show optimal blood-brain barrier penetration .
- Validation: Train models with published ED₅₀ datasets (e.g., MES-active compounds) and cross-validate using leave-one-out methods. For example, nitrofuranyl benzylamides achieved R² = 0.85–0.92 in antituberculosis QSAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
